molecular formula C15H14F2N2O3S B4438878 N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4438878
M. Wt: 340.3 g/mol
InChI Key: XAGDQXMIUCUKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as DFB or Difluorobenzamide, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been widely studied for its potential applications in various scientific research areas, including cancer research, drug discovery, and neuroscience. In cancer research, N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In drug discovery, N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. In neuroscience, N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been studied for its potential to modulate neuronal activity and treat neurological disorders such as Parkinson's disease.

Mechanism of Action

N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide exerts its biological effects by binding to a specific protein target, called the heat shock protein 90 (Hsp90), which is involved in various cellular processes such as protein folding, stability, and degradation. By inhibiting Hsp90, N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide disrupts the function of its client proteins, leading to cell death or growth inhibition in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency, selectivity, and ability to penetrate cell membranes. However, N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide also has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide research, including the development of new analogs with improved pharmacological properties, the identification of new protein targets for N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, and the investigation of its potential applications in other scientific research areas such as immunology and infectious diseases. In addition, more studies are needed to understand the mechanisms of action and potential side effects of N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, which will help to optimize its use in various research applications.
Conclusion:
In conclusion, N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is a synthetic compound with significant potential for various scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for the treatment of cancer, neurological disorders, and inflammatory diseases. Further research is needed to fully understand the potential applications and limitations of N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, which will help to optimize its use in scientific research.

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-9-8-10(6-7-13(9)19-23(2,21)22)15(20)18-14-11(16)4-3-5-12(14)17/h3-8,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGDQXMIUCUKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC=C2F)F)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.